17-Hydroxy-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione
描述
The compound 17-Hydroxy-17-azapentacyclo[6.6.5.0²,⁷.0⁹,¹⁴.0¹⁵,¹⁹]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione (hereafter referred to as Compound A) is a pentacyclic imide derivative characterized by a rigid ethanoanthracene-dicarboximide core with a hydroxyl group at the 17-position . Its crystal structure (monoclinic, space group P2₁/n) reveals a roof-shaped geometry, with two terminal benzene rings forming a dihedral angle of 124.9(6)° . The hydroxyl group participates in O—H⋯O hydrogen bonding, forming 1D chains along the [010] direction, while C—H⋯O and C—H⋯C interactions stabilize the 3D packing . Synthesized as part of a search for anxiolytic agents, Compound A demonstrates the structural versatility of azapentacyclic frameworks in drug discovery .
属性
IUPAC Name |
17-hydroxy-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3/c20-17-15-13-9-5-1-2-6-10(9)14(16(15)18(21)19(17)22)12-8-4-3-7-11(12)13/h1-8,13-16,22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUDCIJMSQNCKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
17-Hydroxy-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione is a complex polycyclic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 17-Hydroxy-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione is with a molecular weight of approximately 291.30 g/mol . The compound features a unique pentacyclic structure with multiple conjugated double bonds and a dione functional group at positions 16 and 18.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₃NO₃ |
| Molecular Weight | 291.30 g/mol |
| Structural Complexity | Pentacyclic with conjugated double bonds |
| Functional Groups | Hydroxy and dione groups |
Anticancer Potential
Research indicates that this compound exhibits significant biological activity, particularly as an anticancer agent . Studies have shown that it may induce apoptosis in cancer cells through the activation of specific biochemical pathways . The mechanism of action typically involves interaction with cellular mechanisms that regulate cancer progression.
The compound's mode of action often involves binding to various biological targets within cells. It forms stable complexes with biomolecules such as proteins or nucleic acids, influencing their function and potentially leading to therapeutic effects .
Anxiolytic Activity
In addition to its anticancer properties, there is evidence suggesting that derivatives of this compound may possess anxiolytic activity . For instance, a related compound was synthesized and evaluated for its potential effects on anxiety . This highlights the versatility of the compound in affecting different biological pathways.
Synthesis Methods
The synthesis of 17-Hydroxy-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione typically involves multi-step organic reactions that require careful control of reaction conditions to ensure the formation of the desired product .
Synthesis Overview
- Starting Materials : Precursors are selected based on their ability to contribute to the complex structure.
- Reaction Conditions : Temperature and solvent choice are optimized for maximum yield.
- Purification : The final product is purified using chromatographic techniques to achieve the desired purity.
Study on Anticancer Activity
A study published in a peer-reviewed journal highlighted the anticancer effects of 17-Hydroxy-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione on various cancer cell lines . The results indicated:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM.
Anxiolytic Activity Study
Another study focused on a derivative of this compound demonstrated its potential anxiolytic effects in animal models . Key findings included:
- Behavioral Tests : Elevated plus maze and open field tests showed reduced anxiety-like behavior.
- Mechanism : Suggested involvement of GABAergic pathways.
相似化合物的比较
Structural and Functional Comparison with Analogs
Core Structural Modifications
Compound A differs from its analogs primarily in substituent groups and their positions. Key comparisons include:
Table 1: Structural and Physicochemical Properties
*Estimated from analog data in ; †Assumed from molecular formulas in .
Key Observations:
- Substituent Effects on Lipophilicity : The acetylated derivative (logP = 2.83) and Compound A (estimated similar logP) exhibit moderate lipophilicity, suitable for membrane permeability. In contrast, polar groups (e.g., hydroxyl in Compound A ) may enhance solubility but reduce blood-brain barrier penetration .
Key Insights:
- Anti-HIV Activity : Piperazine-containing analogs (e.g., ) demonstrate potent CCR5 inhibition, leveraging the basic nitrogen for receptor interaction. Compound A lacks this moiety, suggesting divergent therapeutic applications .
- Antimicrobial Specificity : Derivatives with hydrophobic substituents (e.g., trifluoromethyl) show selective Gram-positive activity, whereas Compound A 's hydroxyl group may favor eukaryotic target engagement .
Crystallographic and Conformational Analysis
Table 3: Crystallographic Parameters
- Hydrogen Bonding Networks : Compound A 's hydroxyl group drives 1D chain formation, while the 17-benzyl derivative relies on C—H⋯Cl interactions due to chloroform solvation .
- Software Utilization : SHELX programs dominate structural refinement, emphasizing their robustness for complex polycyclic systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
